4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid
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Overview
Description
4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol It is characterized by the presence of a fluorine atom, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorobenzoic acid with isopropylamine and a sulfonyl chloride reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atom.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as cytosolic phospholipase A2α (cPLA2α), which plays a role in the arachidonic acid cascade . By inhibiting this enzyme, the compound can modulate the production of inflammatory mediators and exert anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: Lacks the sulfamoyl group and has different chemical properties.
3-Sulfamoylbenzoic Acid: Lacks the fluorine atom and has different reactivity.
N-Substituted 4-Sulfamoylbenzoic Acid Derivatives: These compounds have different substituents on the sulfamoyl group and may exhibit varying biological activities.
Uniqueness
4-Fluoro-3-[(propan-2-yl)sulfamoyl]benzoic acid is unique due to the presence of both the fluorine atom and the sulfamoyl group, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in scientific research.
Properties
IUPAC Name |
4-fluoro-3-(propan-2-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZKJQOLNWFKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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